![molecular formula C24H23NO3 B12621945 (6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one CAS No. 920799-26-4](/img/structure/B12621945.png)
(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is a complex organic compound that belongs to the class of morpholinones. This compound is characterized by its unique structure, which includes a morpholine ring substituted with benzyl and benzyloxyphenyl groups. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of appropriate amino alcohols with dihaloalkanes under basic conditions.
Introduction of Benzyl and Benzyloxyphenyl Groups: The benzyl and benzyloxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and 4-benzyloxyphenyl chloride can be reacted with the morpholine ring in the presence of a strong base like sodium hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (6S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids and subsequent separation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance yield and purity while minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylmorpholine: Lacks the benzyloxyphenyl group, resulting in different chemical properties and biological activities.
6-Phenylmorpholin-3-one: Similar structure but without the benzyl group, leading to variations in reactivity and application.
Uniqueness
(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. The presence of both benzyl and benzyloxyphenyl groups enhances its potential for diverse applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
920799-26-4 |
|---|---|
Molekularformel |
C24H23NO3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(6S)-4-benzyl-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C24H23NO3/c26-24-18-28-23(16-25(24)15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)27-17-20-9-5-2-6-10-20/h1-14,23H,15-18H2/t23-/m1/s1 |
InChI-Schlüssel |
DIZGDCOEBRZAIK-HSZRJFAPSA-N |
Isomerische SMILES |
C1[C@@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


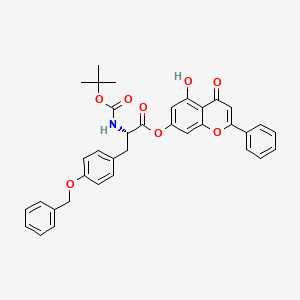
![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
![3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12621892.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)
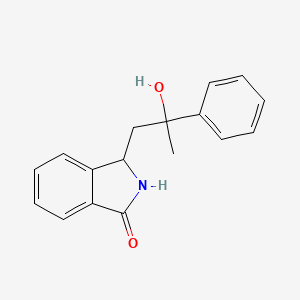
![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)
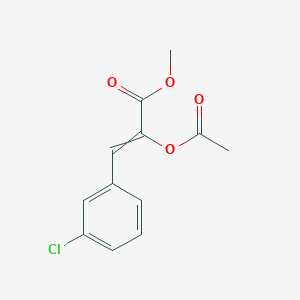
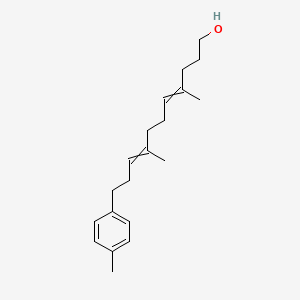
![N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B12621924.png)
![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
![4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12621931.png)
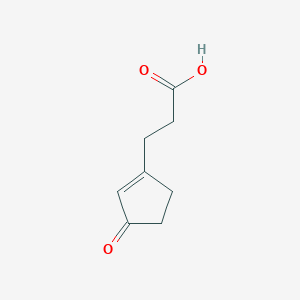
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
